molecular formula C15H20N2OS B12689258 N-(2,1-Benzisothiazol-3-yl)octanamide CAS No. 67019-26-5

N-(2,1-Benzisothiazol-3-yl)octanamide

Cat. No.: B12689258
CAS No.: 67019-26-5
M. Wt: 276.4 g/mol
InChI Key: JCMYZZPPHSHZQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1-Benzisothiazol-3-yl)octanamide is a chemical compound that belongs to the class of benzisothiazole derivatives. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a benzisothiazole ring attached to an octanamide group, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1-Benzisothiazol-3-yl)octanamide typically involves the reaction of 2-aminobenzenethiol with octanoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which undergoes cyclization to form the benzisothiazole ring. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,1-Benzisothiazol-3-yl)octanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,1-Benzisothiazol-3-yl)octanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,1-Benzisothiazol-3-yl)octanamide involves its interaction with specific molecular targets and pathways. The benzisothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties. Additionally, the compound may interfere with cellular signaling pathways, leading to its potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1-Benzisothiazol-3-yl)octanamide stands out due to its unique octanamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

67019-26-5

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

N-(2,1-benzothiazol-3-yl)octanamide

InChI

InChI=1S/C15H20N2OS/c1-2-3-4-5-6-11-14(18)16-15-12-9-7-8-10-13(12)17-19-15/h7-10H,2-6,11H2,1H3,(H,16,18)

InChI Key

JCMYZZPPHSHZQD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC1=C2C=CC=CC2=NS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.